molecular formula C8H11NO3 B12962800 3-(Oxazol-4-yl)pentanoic acid

3-(Oxazol-4-yl)pentanoic acid

Cat. No.: B12962800
M. Wt: 169.18 g/mol
InChI Key: SIORWALDENSEPP-UHFFFAOYSA-N
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Description

3-(Oxazol-4-yl)pentanoic acid: is an organic compound featuring an oxazole ring attached to a pentanoic acid chain The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-(Oxazol-4-yl)pentanoic acid typically begins with readily available starting materials such as 4-bromo-1-butanol and oxazole.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. For example, 4-bromo-1-butanol can react with oxazole in the presence of a base like potassium carbonate to form 4-(oxazol-4-yl)butanol.

    Oxidation: The intermediate 4-(oxazol-4-yl)butanol is then oxidized to 3-(oxazol-4-yl)butanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Chain Extension: Finally, the butanoic acid chain is extended to a pentanoic acid chain through a series of reactions, such as the use of Grignard reagents or other carbon chain elongation methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(Oxazol-4-yl)pentanoic acid can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

    Condensation: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxazole derivatives.

    Condensation: Amides, esters.

Scientific Research Applications

Chemistry

In chemistry, 3-(Oxazol-4-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Oxazol-4-yl)pentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxazol-4-yl)butanoic acid: Similar structure but with a shorter carbon chain.

    4-(Oxazol-4-yl)butanoic acid: The oxazole ring is attached at a different position.

    3-(Thiazol-4-yl)pentanoic acid: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

3-(Oxazol-4-yl)pentanoic acid is unique due to its specific combination of the oxazole ring and pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(1,3-oxazol-4-yl)pentanoic acid

InChI

InChI=1S/C8H11NO3/c1-2-6(3-8(10)11)7-4-12-5-9-7/h4-6H,2-3H2,1H3,(H,10,11)

InChI Key

SIORWALDENSEPP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)C1=COC=N1

Origin of Product

United States

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